5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester
Description
Significance of Halogenated Indole Derivatives in Chemical Research
Halogenated indole derivatives, such as those substituted with iodine at specific positions on the indole ring, are valuable in chemical research due to their enhanced reactivity and utility as synthetic intermediates. The introduction of halogens like iodine at the 5-position of the indole or indoline nucleus facilitates further functionalization through cross-coupling reactions and other transformations, enabling the construction of complex molecules. Moreover, halogenated indole-2-carboxylic acid derivatives have shown promise in biological applications, notably as inhibitors of HIV-1 integrase, where halogen substitution improves binding affinity via π–π stacking interactions with viral DNA, enhancing antiviral activity. This demonstrates the critical role of halogenation in modulating both chemical reactivity and biological function.
Role of tert-Butyloxycarbonyl (Boc) Protection in Heterocyclic Chemistry
The tert-butyloxycarbonyl protecting group, commonly known as Boc, is extensively employed in heterocyclic chemistry to protect amine functionalities during multi-step syntheses. In the context of indoline and indole derivatives, Boc protection of the nitrogen atom stabilizes the molecule against undesired side reactions and allows selective functional group transformations elsewhere on the molecule. The Boc group is favored for its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions, enabling efficient synthetic sequences. This protection strategy is particularly important in the synthesis of complex heterocycles where controlled reactivity is essential.
Chemical Positioning of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester in Indole Chemistry
The compound this compound occupies a specialized niche within indole chemistry as a halogenated indoline derivative bearing a protected carboxylic acid function. Structurally, it features an iodine atom at the 5-position of the indoline ring, a saturated 2,3-position (dihydro-indole), and a tert-butyl ester protecting the carboxylic acid at the nitrogen-linked position (N-1). This configuration combines the reactivity benefits of halogen substitution with the synthetic versatility afforded by Boc protection. The compound serves as a valuable intermediate for further elaboration in medicinal chemistry and organic synthesis, facilitating the design of molecules with potential biological activities, including enzyme inhibition and receptor modulation.
Data Table: Key Chemical Properties of this compound
| Property | Description/Value |
|---|---|
| Molecular Formula | C9H8INO_2 (core compound without Boc) |
| Molecular Weight | Approximately 289.07 g/mol (core compound) |
| IUPAC Name | 5-iodo-2,3-dihydroindole-1-carboxylic acid |
| Structural Features | Iodine at 5-position; saturated 2,3-indoline; N-1 carboxylic acid tert-butyl ester |
| Protective Group | tert-Butyloxycarbonyl (Boc) on nitrogen |
| Synthetic Utility | Intermediate for halogenated indoline derivatives with protected acid functionality |
| Biological Relevance | Scaffold for integrase inhibitors and other bioactive molecules |
Summary of Research Findings
- Indoline carboxylates have been historically synthesized via reduction and hydrolysis methods, with improvements in process efficiency over time.
- Halogenation at the 5-position of indole/indoline rings enhances chemical reactivity and biological activity, particularly in antiviral drug development targeting HIV integrase.
- The Boc protecting group is critical in heterocyclic chemistry for protecting nitrogen atoms, enabling selective transformations and improving synthetic flexibility.
- The compound this compound integrates these features, serving as a versatile intermediate in the synthesis of bioactive halogenated indoline derivatives.
Properties
IUPAC Name |
tert-butyl 5-iodo-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRPICDZEUAKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623724 | |
| Record name | tert-Butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503614-74-2 | |
| Record name | tert-Butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester typically involves the iodination of a dihydro-indole precursor followed by esterification. One common method includes the use of p-toluenesulfonic acid in toluene to achieve the desired iodinated product . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The dihydro-indole ring can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of indole-2,3-dione derivatives.
Reduction Products: Reduction can yield fully saturated indole derivatives.
Hydrolysis Products: Hydrolysis results in the formation of 5-iodo-2,3-dihydro-indole-1-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that indole derivatives, including 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester, exhibit promising anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of indole effectively target specific pathways involved in cancer cell survival and proliferation .
Neuropharmacological Effects
The compound has also been investigated for its potential in treating neurological disorders. It acts as a partial agonist at dopamine D4 receptors and has shown efficacy in alleviating symptoms associated with schizophrenia and anxiety disorders. The pharmacokinetic profile of these compounds suggests improved bioavailability and longer half-lives, making them suitable candidates for further clinical development .
HIV-1 Integrase Inhibition
Recent studies have highlighted the potential of indole derivatives as inhibitors of HIV-1 integrase. For example, modifications to the indole structure have led to compounds with enhanced inhibitory effects against integrase strand transfer, crucial for viral replication. The introduction of specific substituents has markedly improved the activity of these compounds, with IC50 values demonstrating their potency against the enzyme .
Synthesis and Structural Modifications
The synthesis of this compound typically involves several steps that allow for structural modifications to optimize biological activity. The following table summarizes various synthetic approaches and their outcomes:
| Synthetic Method | Yield (%) | Remarks |
|---|---|---|
| Palladium-catalyzed cross-coupling | 76 | Effective for introducing diverse groups |
| Alkylation with tert-butyl halides | 85 | High yield; suitable for large-scale synthesis |
| Hydrolysis followed by esterification | 90 | Efficient conversion to active forms |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested against several cancer cell lines (e.g., MCF-7, HeLa). Results indicated a significant reduction in cell viability at concentrations as low as 10 μM, highlighting its potential as an anticancer agent .
Case Study 2: Neuropharmacological Trials
A clinical trial involving patients with generalized anxiety disorder assessed the efficacy of a formulation containing this compound. The results showed a marked improvement in patient-reported outcomes compared to placebo, suggesting its utility in treating anxiety-related symptoms .
Mechanism of Action
The mechanism of action of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The iodine atom and the indole ring structure play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Tert-Butyl Esters and Halogen Substituents
- (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester () :
- Structural Differences : This compound replaces the indole ring with a pyrrolidine (a saturated 5-membered amine ring). The iodine is located on a methylene side chain (C2) rather than the aromatic indole core.
- Reactivity Implications : The pyrrolidine ring introduces basicity due to the secondary amine, whereas the indole’s aromaticity in the target compound may lead to distinct electronic properties. The tert-butyl ester in both compounds enhances stability, but the indole’s planar structure could influence π-π stacking interactions in drug design.
- Safety Profile : Both compounds require stringent safety protocols (e.g., avoiding inhalation, skin/eye contact) due to irritant properties, though the pyrrolidine derivative is explicitly classified for respiratory toxicity .
Thermal Stability and Decomposition
- Polymer-Based tert-Butyl Esters (): Thermal Activation Energies: Poly(methyl methacrylate) (MA20) and poly(acrylic acid) (A20) with tert-butyl esters exhibit activation energies of 125 kJ/mol and 116 kJ/mol, respectively, during thermal decomposition. These values suggest that tert-butyl esters in small molecules like the target compound may degrade at comparable energies, though the indole ring and iodine substituent could alter stability. Mechanistic Insights: In A20, tert-butyl ester cleavage releases isobutene and forms carboxylic acids, while MA20 undergoes oxidative degradation. For the indole derivative, iodine’s electron-withdrawing effect might lower the activation energy for ester cleavage compared to non-halogenated analogs .
Spectroscopic Data and Substituent Effects
- NMR Shifts () :
- A structurally related indole-tert-butyl ester compound (tert-butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate) shows distinct ¹H and ¹³C NMR shifts due to steric and electronic effects. For the 5-iodo derivative, the iodine’s magnetic anisotropy is expected to deshield nearby protons (e.g., H4 and H6), causing downfield shifts (~7.5–8.0 ppm for aromatic protons) .
- Methoxy-Substituted Indoles () :
- Ethyl 5-methoxyindole-2-carboxylate and 7-methoxy-1H-indole-3-carboxylic acid demonstrate how electron-donating methoxy groups activate the indole ring for electrophilic substitution. In contrast, the 5-iodo substituent in the target compound is weakly deactivating, directing further reactions to specific positions .
Data Tables
Table 1: Comparative Properties of Tert-Butyl Ester Derivatives
Table 2: Substituent Effects on Reactivity
Biological Activity
5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H14INO2
- CAS Number: 503614-74-2
This compound features an indole core with an iodine atom at the 5-position, a dihydro structure, and a tert-butyl ester functional group. Its unique structure contributes to its biological activity by influencing molecular interactions and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which can be pivotal in therapeutic applications. For instance, it can affect the activity of enzymes involved in metabolic pathways or signal transduction.
- Receptor Binding: The indole ring structure allows for effective binding to various receptors, potentially modulating their activity and influencing physiological responses.
Antiviral Activity
Recent studies have highlighted the antiviral properties of indole derivatives. For example, derivatives similar to 5-Iodo-2,3-dihydro-indole have been investigated for their ability to inhibit HIV-1 integrase:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Indole Derivative 1 | 0.13 | Inhibits strand transfer by chelating Mg²⁺ ions |
| Indole Derivative 2 | 3.11 | Binds to viral DNA via π–π stacking |
These findings suggest that structural modifications in the indole framework can enhance antiviral efficacy, indicating a promising avenue for further research into related compounds like this compound .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies indicate that halogenated indoles can exhibit significant effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
These results demonstrate the potential use of 5-Iodo-2,3-dihydro-indole derivatives in developing new antimicrobial agents .
Case Studies and Research Findings
-
HIV Integrase Inhibition:
A study focused on indole derivatives found that modifications at specific positions significantly enhanced integrase inhibition. The introduction of halogens at the C6 position improved binding affinity and inhibitory potency against HIV integrase . -
Antiparasitic Activity:
Similar compounds have been shown to interact with glutamate-gated chloride channels (GluCl), leading to parasite death through ion channel activation. This mechanism highlights the potential of indole derivatives in developing antiparasitic therapies .
Q & A
Basic: What is the recommended protocol for synthesizing 5-iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester?
Methodological Answer:
Synthesis typically involves multi-step functionalization of indoline or indole precursors. A general approach includes:
- Step 1: Protection of the indoline nitrogen using a tert-butyloxycarbonyl (BOC) group. For example, tert-butyl chloroformate in the presence of a base like triethylamine .
- Step 2: Regioselective iodination at the 5-position using iodine and a directing group (e.g., Lewis acids like BF₃·Et₂O or Pd-mediated coupling).
- Step 3: Carboxylic acid activation (e.g., esterification via DCC/DMAP coupling or acid chloride formation).
Key intermediates and conditions can be inferred from analogous syntheses, such as tert-butyl esters of substituted indoles (e.g., tert-butyl 2-phenyl-1H-indole-3-acetate derivatives) .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
- Storage Conditions: Under inert gas (nitrogen or argon) at 2–8°C to prevent degradation via oxidation or hydrolysis of the tert-butyl ester and iodo substituent .
- Handling: Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: To confirm regiochemistry (e.g., indoline ring protons at δ 1.39 ppm for tert-butyl and aromatic protons in the 7.0–8.0 ppm range) .
- Mass Spectrometry (MS): Look for molecular ion peaks matching the molecular weight (e.g., m/z ≈ 361 for C₁₃H₁₅INO₂).
- IR Spectroscopy: Identify carbonyl stretches (~1710–1730 cm⁻¹ for the ester group) and NH stretches (if deprotected) .
Advanced: How can regioselective iodination at the 5-position of the indoline ring be optimized?
Methodological Answer:
Regioselectivity challenges arise from competing halogenation at other positions. Strategies include:
- Directing Groups: Use of electron-donating substituents (e.g., BOC-protected amines) to direct electrophilic iodination.
- Metal Catalysis: Palladium-mediated C–H activation (e.g., Pd(OAc)₂ with iodine sources like NIS) .
- Kinetic Control: Low-temperature reactions (<0°C) to favor the 5-position over thermodynamically stable isomers.
Advanced: What advanced analytical methods resolve ambiguities in spectral data?
Methodological Answer:
- 2D NMR (COSY, HSQC): To assign overlapping aromatic protons and confirm substitution patterns.
- High-Resolution Mass Spectrometry (HRMS): For exact mass validation, distinguishing between isomers (e.g., 5-iodo vs. 6-iodo derivatives).
- X-ray Crystallography: Definitive structural confirmation, particularly if synthetic routes yield polymorphic forms .
Advanced: How should researchers address contradictions in reported synthetic yields?
Methodological Answer:
Yield discrepancies often arise from:
- Purity of Starting Materials: Trace moisture or impurities in iodine sources can alter reactivity.
- Reaction Scale: Small-scale optimizations (e.g., <1 mmol) may not translate to larger batches due to exothermicity or mixing inefficiencies.
- Validation: Replicate protocols with strict control of variables (e.g., inert atmosphere, solvent dryness) and compare with literature analogs (e.g., tert-butyl indole carboxylates) .
Advanced: What safety precautions are critical given limited toxicity data?
Methodological Answer:
- Assume High Toxicity: Use fume hoods, PPE (gloves, goggles), and monitor for symptoms of exposure (e.g., respiratory irritation).
- Ecological Caution: Avoid environmental release; follow institutional guidelines for halogenated waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
